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Compound of Interest

Compound Name:
2-Amino-1-(pyridin-2-yl)ethanol

dihydrochloride

Cat. No.: B1441620 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-1-(pyridin-2-yl)ethanol
dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyridine Building Block
2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride is a heterocyclic organic compound

featuring a pyridine ring linked to an aminoethanol side chain. As a dihydrochloride salt, it

exhibits enhanced aqueous solubility and stability, making it a highly valuable intermediate in

synthetic chemistry.[1] Its structure, combining the aromatic, electron-withdrawing nature of the

pyridine ring with the nucleophilic and hydrogen-bonding capabilities of the amino and hydroxyl

groups, confers a unique reactivity profile. This profile makes it a sought-after precursor in the

development of more complex molecules, particularly within the pharmaceutical and

agrochemical sectors.[2][3]

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis,

and stability of 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride, offering field-proven

insights for its effective utilization in research and development.

Physicochemical Properties
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The dihydrochloride salt form of this amino alcohol significantly influences its physical

properties, most notably its solubility and stability, as compared to its free base. The

protonation of both the primary amine and the pyridine nitrogen atom makes the compound

readily soluble in aqueous media.

Property Value Source(s)

IUPAC Name
2-amino-1-(pyridin-2-

yl)ethanol;dihydrochloride
[4]

Molecular Formula C₇H₁₂Cl₂N₂O [4]

Molecular Weight 211.09 g/mol [4]

Appearance
Light yellow to white crystalline

solid
[1][2]

Solubility Soluble in water [1]

Melting Point Data not publicly available -

pKa (Free Base)
~9-10 (Aliphatic Amine), ~5.2

(Pyridine Nitrogen)
[2]

Note on pKa: The provided pKa values are for the corresponding free base, 2-Amino-1-(pyridin-

2-yl)ethanol. In the dihydrochloride salt, these basic centers are protonated. The pKa values

indicate the pH at which these groups would deprotonate.

Synthesis and Purification
The most established route for synthesizing 2-Amino-1-(pyridin-2-yl)ethanol is a robust, multi-

step process that is adaptable for both laboratory and industrial scales. The conversion to the

dihydrochloride salt is a critical final step to enhance stability and handling.[1]

Synthesis Workflow
The synthesis begins with the condensation of 2-pyridinecarboxaldehyde with ammonia,

followed by the reduction of the resulting imine intermediate, and concludes with salt formation.

Caption: General Synthesis Workflow.
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Causality in Experimental Choices
Solvent: Methanol is a common choice for the initial condensation as it readily dissolves the

aldehyde starting material and ammonia.

Reducing Agent: Sodium borohydride (NaBH₄) is a preferred reducing agent over stronger

alternatives like lithium aluminum hydride (LiAlH₄) for this transformation. It is

chemoselective for the imine, less reactive with the alcohol solvent, and safer to handle,

which is a critical consideration for process safety and scalability.[1]

Salt Formation: The formation of the dihydrochloride salt serves two primary purposes: it

significantly increases the compound's solubility in aqueous solutions and enhances its long-

term stability by protecting the basic nitrogen centers from oxidative degradation.[1]

Representative Laboratory Protocol
This protocol is a representative methodology based on established chemical principles for the

described transformation.

Step 1: Condensation. To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in methanol, an

excess of ammonia in methanol (e.g., 7N solution, 3-4 eq) is added slowly at 0-5 °C. The

reaction is stirred at room temperature for 2-4 hours until analysis (e.g., by TLC or LC-MS)

indicates complete consumption of the aldehyde.

Step 2: Reduction. The reaction mixture containing the intermediate imine is cooled again to

0-5 °C. Sodium borohydride (1.5-2.0 eq) is added portion-wise, ensuring the temperature

remains below 10 °C. The reaction is allowed to warm to room temperature and stirred for

12-16 hours.

Step 3: Workup & Isolation of Free Base. The reaction is quenched by the slow addition of

water. The methanol is removed under reduced pressure. The aqueous residue is extracted

multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The

combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated

in vacuo to yield the crude free base, 2-Amino-1-(pyridin-2-yl)ethanol.

Step 4: Dihydrochloride Salt Formation. The crude free base is redissolved in a minimal

amount of a suitable solvent like isopropanol or ethanol. A solution of hydrochloric acid (2.1
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eq, e.g., as a solution in isopropanol or diethyl ether) is added dropwise with stirring. The

dihydrochloride salt typically precipitates from the solution.

Step 5: Purification. The resulting solid is collected by filtration, washed with a cold, non-

polar solvent (e.g., diethyl ether) to remove residual impurities, and dried under vacuum to

yield the final product. Purity can be assessed by HPLC and NMR.

Analytical Characterization
A validated, stability-indicating analytical method is crucial for ensuring the quality, purity, and

stability of 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride, especially when it is used as a

pharmaceutical intermediate.

Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for

assessing the purity of this compound. A stability-indicating method is one that can resolve the

parent compound from any potential degradation products or process-related impurities.[5][6]
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Parameter
Recommended
Specification

Rationale

Column
C18 Reverse-Phase (e.g., 4.6

x 150 mm, 5 µm)

Provides excellent retention

and separation for polar,

aromatic compounds.

Mobile Phase A
0.1% Trifluoroacetic Acid (TFA)

or Formic Acid in Water

Provides a controlled pH and

acts as an ion-pairing agent to

improve peak shape.

Mobile Phase B Acetonitrile or Methanol
The organic modifier used to

elute the compound.

Detection UV at ~254-260 nm

The pyridine ring has a strong

chromophore with maximum

absorbance in this range.

Flow Rate 1.0 mL/min

Standard flow rate for

analytical columns of this

dimension.

Gradient

Start with a low % of B, ramp

up to elute the compound, then

ramp higher to wash the

column.

A gradient is essential to

ensure elution of late-running

impurities and provide a robust

separation.

Spectroscopic Profile
Spectroscopic analysis provides unequivocal structural confirmation of the molecule. While

specific, verified spectra for this compound are not widely available in the public domain, the

expected characteristics can be expertly predicted based on its structure.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and

the ethanolamine side chain. In D₂O, the exchangeable protons (-OH, -NH₃⁺) will not be

observed.
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Pyridine Ring: Four distinct signals in the aromatic region (δ 7.5–8.8 ppm), exhibiting

characteristic doublet, triplet, and doublet of doublet splitting patterns.

Methine Proton (-CH(OH)-): A multiplet around δ 4.5-5.0 ppm.

Methylene Protons (-CH₂-NH₃⁺): A multiplet around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy
The carbon NMR will display seven unique signals.

Pyridine Ring: Five signals in the aromatic region (δ 120–160 ppm).

Methine Carbon (-CH(OH)-): A signal around δ 65-75 ppm.

Methylene Carbon (-CH₂-NH₃⁺): A signal around δ 45-55 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the O-H, N-H, and aromatic C=N/C=C

bonds.

Wavenumber (cm⁻¹) Bond Description

3400-3200 (broad) O-H stretch
Alcohol hydroxyl group, likely

hydrogen-bonded.

3200-2800 (broad) N-H stretch Ammonium (R-NH₃⁺) group.

~1600, ~1570, ~1470 C=C, C=N stretch
Aromatic pyridine ring

vibrations.

~1100-1000 C-O stretch Alcohol C-O bond.

Mass Spectrometry (MS)
Using electrospray ionization in positive mode (ESI+), the mass spectrum would be expected to

show the molecular ion for the free base [M+H]⁺ at an m/z corresponding to the protonated

form of C₇H₁₀N₂O (m/z ≈ 139.09).
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Chemical Stability and Degradation
As a pharmaceutical intermediate, understanding the stability profile is critical. Forced

degradation studies are performed to identify potential degradation pathways and products

under stressed conditions.[5]

Forced Degradation Protocol Design
A systematic study should expose an aqueous solution of the compound to the following

conditions as per ICH guidelines:

Acid Hydrolysis: 0.1 M HCl at 60-80 °C.

Base Hydrolysis: 0.1 M NaOH at 60-80 °C.

Oxidation: 3% H₂O₂ at room temperature.

Thermal Degradation: Solid compound stored at 80-105 °C.

Photolytic Degradation: Exposure to UV/Vis light (ICH Q1B).

Self-Validation: Each stressed sample is analyzed by the stability-indicating HPLC method. The

goal is to achieve 5-20% degradation. Peak purity analysis of the parent peak should be

performed using a photodiode array (PDA) detector to ensure it is not co-eluting with any

degradants.

Biological Context & Drug Development
Applications
2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride is primarily a molecular scaffold. Its true

value lies in its role as a starting material for multi-step syntheses of pharmacologically active

agents.[2][3] The pyridine and aminoethanol moieties are common pharmacophores found in

drugs targeting the central nervous system (CNS).

Caption: Role as a versatile synthetic building block.
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Researchers utilize this intermediate to introduce the pyridyl-ethanolamine motif into larger

molecules, which can then interact with biological targets. The development of novel

therapeutics often involves modifying the amino or hydroxyl groups to modulate properties like

potency, selectivity, and pharmacokinetics.[3][7]

Safety and Handling
While a specific safety data sheet (SDS) for the dihydrochloride is not widely available, data

from closely related aminopyridines provide authoritative guidance for safe handling.[1][4][8][9]

Aminopyridines as a class are considered toxic.

Precaution Guideline Rationale

Ventilation
Handle only in a certified

chemical fume hood.

Prevents inhalation of

potentially toxic dust.[10]

Personal Protective Equipment

(PPE)

Nitrile gloves, chemical safety

goggles, and a lab coat are

mandatory.

Prevents skin and eye contact.

Aminopyridines can be

absorbed through the skin.[8]

[9]

Storage

Store in a tightly sealed

container in a cool, dry, well-

ventilated area away from

strong oxidizing agents and

direct light.

Protects the compound from

atmospheric moisture and

potential degradation.[4][8]

Spill Response

Use appropriate tools to sweep

up solid spills into a labeled

waste container. Do not

generate dust.

Minimizes exposure during

cleanup.[1]

Disposal

Dispose of as hazardous

chemical waste in accordance

with local, state, and federal

regulations.

Prevents environmental

contamination.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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